N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.
Scientific Research Applications
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N2-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine is a member of the 1,3,5-triazine family of compounds, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Overview of 1,3,5-Triazine Derivatives
1,3,5-Triazines are a class of heterocyclic compounds characterized by their three nitrogen atoms in a six-membered ring. The substitution patterns on the triazine ring significantly influence their biological properties. This compound specifically exhibits promising activity against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group at the N2 position enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
This compound has been studied for its anticancer activity. Research indicates that compounds within this class can inhibit key enzymes involved in cancer progression:
- DNA Topoisomerase IIα : Inhibition of this enzyme disrupts DNA replication and transcription in cancer cells.
- Carbonic Anhydrases : These enzymes are involved in maintaining pH balance in tumors; their inhibition can lead to reduced tumor growth.
- Kinases : Various kinases are critical for cell signaling pathways that promote cancer cell proliferation. Inhibiting these kinases can effectively reduce tumor growth and metastasis .
CNS Activity
Additionally, this compound has shown potential in modulating central nervous system (CNS) receptors:
- Histamine H4 Receptors : Involvement in inflammatory responses and neuroinflammation.
- Serotonin 5-HT6 Receptors : Targeted for treating cognitive disorders and depression.
- Adenosine A2a Receptors : Potential implications in neuroprotection and neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Competitive or non-competitive inhibition of enzymes essential for tumor growth and survival.
- Receptor Modulation : Alteration of receptor activity leading to changes in neurotransmitter levels and signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : Demonstrated significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity (e.g., GI50 = M against melanoma) .
- In Vivo Models : Animal studies showed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Data Summary Table
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCGOWLLLHSYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326785 | |
Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731610 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19079-38-0 | |
Record name | 2-N-(3-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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